7-Hydroxy-2-naphthyl 2-methylbenzoate
Description
7-Hydroxy-2-naphthyl 2-methylbenzoate is a naphthyl ester derivative characterized by a hydroxy group at the 7-position of the naphthalene ring and a 2-methylbenzoate ester moiety. The compound combines the aromatic stability of a naphthyl system with the steric and electronic effects of a methyl-substituted benzoyl group.
Key structural features:
- Naphthyl backbone: Enhances aromatic conjugation and molecular weight compared to phenyl-based esters.
- 2-Methylbenzoyl group: Introduces steric hindrance and electron-donating effects.
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(7-hydroxynaphthalen-2-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-12-4-2-3-5-17(12)18(20)21-16-9-7-13-6-8-15(19)10-14(13)11-16/h2-11,19H,1H3 |
InChI Key |
QLYROIVNQAXKHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
The position and nature of substituents on aromatic esters significantly influence their chemical behavior. Below is a comparative analysis based on substituent type and position:
Table 1: Substituent Impact on Benzoate Esters
Key Findings :
- Ortho-substituents : Steric hindrance in M2MB and ethyl 2-methoxybenzoate reduces reactivity compared to para-substituted analogs.
- Electron-donating groups : Methyl and methoxy groups stabilize esters against hydrolysis but may lower melting points .
- Hydroxy groups : The 7-hydroxy group in the target compound may enhance solubility in polar solvents and increase susceptibility to oxidation.
Aromatic Backbone Variations
The choice of aromatic backbone (phenyl vs. naphthyl) affects molecular weight, conjugation, and physical properties:
Table 2: Aromatic System Comparison
*Calculated molecular weight based on formula C₁₈H₁₄O₃.
Key Findings :
- Naphthyl systems : Higher molecular weight and melting points compared to phenyl esters. Extended conjugation may lead to unique spectroscopic profiles (e.g., UV-Vis, fluorescence).
- Sulfonate vs. Benzoate : Sulfonate esters (e.g., 7-hydroxy-2-naphthyl benzenesulfonate) exhibit greater hydrolytic stability than benzoates due to stronger leaving-group ability .
Functional Group Interactions
Functional groups like acetamido or methoxy substituents alter solubility and biological activity:
Table 3: Functional Group Analysis
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